1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline
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Overview
Description
1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline is a unique organosilicon compound that combines the structural features of a silyl group and a tetrahydro-phenanthroline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline with chlorodimethylsilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
1,2,3,4-tetrahydro-1,10-phenanthroline+chlorodimethylsilane→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as alkoxides, amines, or thiols.
Oxidation and Reduction Reactions: The silyl group can be oxidized to form silanols or reduced to form silanes.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Occurs readily in the presence of water or aqueous solutions.
Major Products:
Substitution Reactions: Formation of substituted silyl derivatives.
Oxidation Reactions: Formation of silanols.
Reduction Reactions: Formation of silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Scientific Research Applications
1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Potential use in the development of silicon-based biomolecules and as a probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline involves the interaction of the silyl group with various molecular targets. The silyl group can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile reagent in chemical reactions. The tetrahydro-phenanthroline moiety provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical processes.
Comparison with Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Another organosilicon compound with similar reactivity but different structural features.
1,3-Dichlorotetramethyldisiloxane: A related compound used in similar applications but with different chemical properties.
Uniqueness: 1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline is unique due to the combination of the silyl group and the tetrahydro-phenanthroline moiety, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications and reactivity compared to other similar compounds.
Properties
CAS No. |
78271-94-0 |
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Molecular Formula |
C14H17ClN2Si |
Molecular Weight |
276.83 g/mol |
IUPAC Name |
chloro-(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)-dimethylsilane |
InChI |
InChI=1S/C14H17ClN2Si/c1-18(2,15)17-10-4-6-12-8-7-11-5-3-9-16-13(11)14(12)17/h3,5,7-9H,4,6,10H2,1-2H3 |
InChI Key |
HBZDDDXAWIBPEC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(N1CCCC2=C1C3=C(C=CC=N3)C=C2)Cl |
Origin of Product |
United States |
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